Molecular Weight Advantage and Scaffold Compactness vs. Itraconazole and Posaconazole
Compared to clinically established triazoles, CAS 107658-80-0 has a substantially lower molecular weight (362.2 g/mol) than itraconazole (705.6 g/mol), posaconazole (700.8 g/mol), and hydroxyitraconazole (≈720 g/mol) [1][2]. This significant difference (~49% reduction vs. itraconazole) positions this compound as a more synthetically accessible and fragment-like scaffold for lead optimization campaigns. The lower molecular weight typically correlates with improved ligand efficiency metrics and offers a better starting point for property-based drug design [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 362.2 g/mol |
| Comparator Or Baseline | Itraconazole: 705.6 g/mol; Posaconazole: 700.8 g/mol; Fluconazole: 306.3 g/mol |
| Quantified Difference | ~49% lower than itraconazole; ~18% higher than fluconazole |
| Conditions | Calculated from molecular formula C₁₇H₁₃Cl₂N₃O₂ |
Why This Matters
Compounds with lower molecular weight and fewer rotatable bonds often have superior oral bioavailability potential and synthetic tractability, making CAS 107658-80-0 a preferred starting point for fragment-based drug discovery or scaffold-hopping strategies.
- [1] PubChem. Itraconazole (Compound Summary). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/itraconazole. View Source
- [2] PubChem. Posaconazole (Compound Summary). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/posaconazole. View Source
- [3] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
